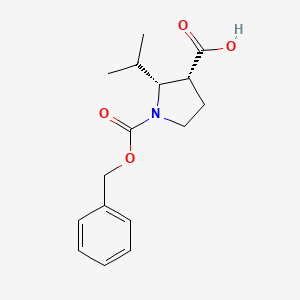![molecular formula C13H16O B15308308 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopentane ring fused to an indene moiety, with a hydroxyl group attached to the spiro carbon. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol typically involves multi-step reactions. One common method includes the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature . This reaction yields functionalized triphenylphosphanylidene-substituted 1’,3’-dihydrospiro[cyclopentane-1,2’-inden]-2-enes, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound is utilized in materials science for developing new polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol can be compared with other spirocyclic compounds such as:
- Spiro[cyclopentane-1,2’-indene]
- Spiro[cyclohexane-1,1’-indene]
- Spiro[cyclopentane-1,1’-tetrahydrofuran]
These compounds share the spirocyclic motif but differ in the ring sizes and functional groups attached. The unique structure of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol, particularly the presence of the hydroxyl group, imparts distinct reactivity and binding properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C13H16O |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindene-3,1'-cyclopentane]-1-ol |
InChI |
InChI=1S/C13H16O/c14-12-9-13(7-3-4-8-13)11-6-2-1-5-10(11)12/h1-2,5-6,12,14H,3-4,7-9H2 |
Clé InChI |
FSSPOJNMXZEXSF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(C3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)




![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
